molecular formula C16H14N4O2S B12000736 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B12000736
M. Wt: 326.4 g/mol
InChI Key: JPPLAWRMOSLQFA-LICLKQGHSA-N
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Description

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . This reaction forms the imine linkage, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

JPPLAWRMOSLQFA-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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